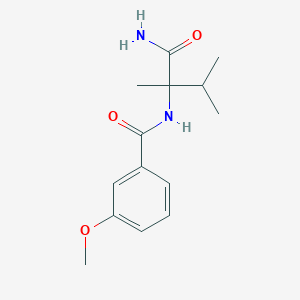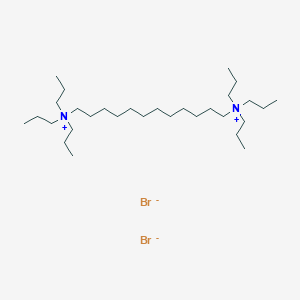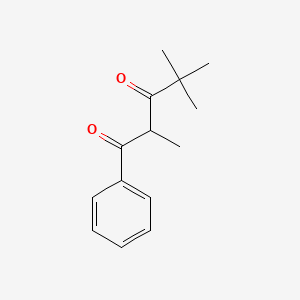
1,3-Pentanedione, 2,4,4-trimethyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Pentanedione, 2,4,4-trimethyl-1-phenyl- is an organic compound with the molecular formula C13H16O2 It is a diketone, meaning it contains two carbonyl groups (C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pentanedione, 2,4,4-trimethyl-1-phenyl- typically involves the reaction of 2,4,4-trimethyl-1-phenyl-1,3-pentanedione with appropriate reagents under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 1,3-Pentanedione, 2,4,4-trimethyl-1-phenyl- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1,3-Pentanedione, 2,4,4-trimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1,3-Pentanedione, 2,4,4-trimethyl-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products
Mechanism of Action
The mechanism of action of 1,3-Pentanedione, 2,4,4-trimethyl-1-phenyl- involves its interaction with molecular targets through its carbonyl groups. These interactions can lead to various chemical transformations, such as nucleophilic addition or condensation reactions. The compound’s ability to undergo keto-enol tautomerism also plays a significant role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Pentanedione, 1-phenyl-: Another diketone with similar structural features but different reactivity and applications.
4,4-Dimethyl-1-phenylpentane-1,3-dione: A structurally related compound with distinct chemical properties and uses
Uniqueness
Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
CAS No. |
106596-69-4 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2,4,4-trimethyl-1-phenylpentane-1,3-dione |
InChI |
InChI=1S/C14H18O2/c1-10(13(16)14(2,3)4)12(15)11-8-6-5-7-9-11/h5-10H,1-4H3 |
InChI Key |
IJGILMHSYIOLMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


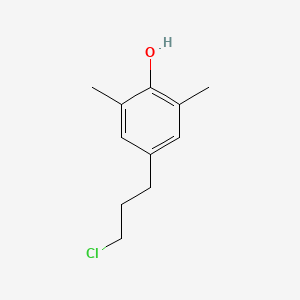
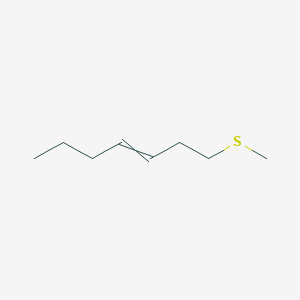
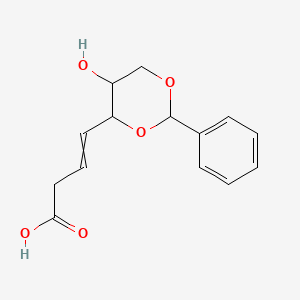
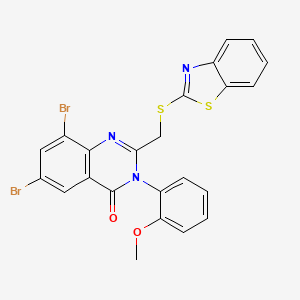
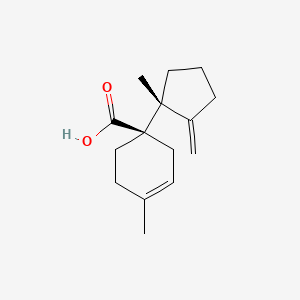
![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)
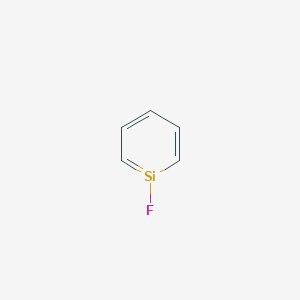



![2-[(3-Ethylheptan-3-YL)oxy]oxane](/img/structure/B14320094.png)
